N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate
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Overview
Description
N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyano group attached to the pyrazole ring and an acetamide group. It is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
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Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction. This can be done by reacting the pyrazole derivative with a suitable cyanating agent such as cyanogen bromide or potassium cyanide.
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Acetylation: : The final step involves the acetylation of the pyrazole derivative to form N-(4-Cyano-1H-pyrazol-5-yl)acetamide. This is typically achieved by reacting the compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
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Formation of the Acetate Salt: : The acetate salt is formed by neutralizing the acetamide derivative with acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the cyano group or modifications to the acetamide moiety.
Scientific Research Applications
N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
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Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives that can be used in different chemical reactions.
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Biology: : The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.
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Industry: : It is used in the synthesis of agrochemicals and other industrial chemicals. Its derivatives can act as intermediates in the production of various functional materials.
Mechanism of Action
The mechanism of action of N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1H-pyrazol-3-yl)acetamide: Similar structure but with the cyano group at a different position on the pyrazole ring.
N-(4-Cyano-1H-pyrazol-5-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-Cyano-1H-pyrazol-5-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate is unique due to its specific substitution pattern and the presence of both the cyano and acetamide groups. This combination of functional groups provides distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
acetic acid;N-(4-cyano-1H-pyrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.C2H4O2/c1-4(11)9-6-5(2-7)3-8-10-6;1-2(3)4/h3H,1H3,(H2,8,9,10,11);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLNXMNMRUTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)C#N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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